

Application Note: Propyl-Pyrazole Aldehydes in Agrochemical Discovery

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Compound of Interest

Compound Name: 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1006496-13-4

Cat. No.: B2480563

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Executive Summary

This guide details the strategic application of propyl-pyrazole aldehydes (specifically 1-propyl-1H-pyrazole-4-carbaldehyde and its 3-propyl isomers) as versatile building blocks in the synthesis of next-generation agrochemicals. While methyl- and trifluoromethyl-pyrazoles dominate current commercial markets (e.g., Fluxapyroxad, Penthiopyrad), the propyl moiety offers a critical tool for lipophilicity modulation (LogP) and metabolic stability tuning during lead optimization.

This document provides synthetic workflows, mechanistic insights, and validated protocols for utilizing these aldehydes to generate Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Mitochondrial Electron Transport (MET) I inhibitor acaricides.

Part 1: Scientific Rationale & Chemical Utility[1][2] The "Propyl" Advantage: Lipophilicity & Bioavailability

In agrochemical design, the "Magic Methyl" effect is well-known, but extending the alkyl chain to a propyl group (n-propyl or isopropyl) is a deliberate strategy to alter physicochemical properties without disrupting the pharmacophore.

- LogP Modulation: Extending a methyl group () to a propyl group () typically increases the partition coefficient (LogP) by approximately +1.0 log units. This is critical for:
 - Cuticular Penetration: Enhancing the ability of the active ingredient (AI) to cross the waxy cuticle of leaves or the chitinous exoskeleton of insects.
 - Systemicity: Balancing xylem mobility. If a methyl-analog is too polar (low LogP) and washes off, the propyl-analog often provides the necessary lipophilicity for rainfastness.
- Metabolic Blocking: Bulky isopropyl groups can sterically hinder cytochrome P450 oxidation at sensitive ring positions, extending the half-life of the AI within the plant or pest.

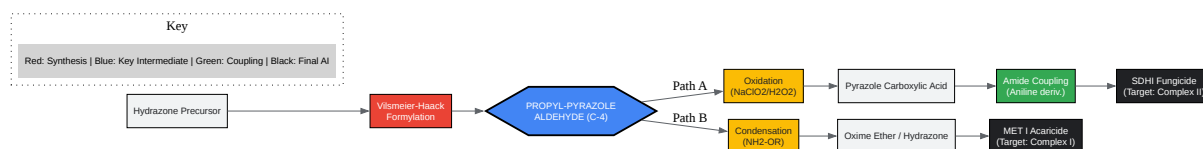
The Aldehyde Hub

The aldehyde functionality at the C-4 position is the "chemical crossroad" for diversity-oriented synthesis (DOS).

Reaction Class	Target Agrochemical Class	Mechanism
Oxidation	SDHI Fungicides	Aldehyde
		Carboxylic Acid
		Amide Coupling
Condensation	MET I Acaricides/Insecticides	Aldehyde Oxime/Hydrazone (e.g., Fenpyroximate analogs)
Reductive Amination	Novel Nematicides	Aldehyde Secondary/Tertiary Amines
C-C Coupling	Growth Regulators	Aldehyde Alkene (Wittig/Horner- Wadsworth-Emmons)

Part 2: Visualizing the Synthetic Workflow

The following diagram illustrates the central role of propyl-pyrazole aldehydes in diverging into two major agrochemical classes: SDHIs (Fungicides) and MET I Inhibitors (Acaricides).



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Figure 1: Divergent synthesis pathways from the propyl-pyrazole aldehyde core to major agrochemical classes.

Part 3: Detailed Application Protocols

Protocol A: Synthesis of 1-propyl-1H-pyrazole-4-carbaldehyde

Method: Vilsmeier-Haack Formylation.[1] Objective: Construct the pyrazole ring and introduce the aldehyde in a single or sequential pot. Safety:

is corrosive and water-reactive. Perform in a fume hood.

Materials:

- Acetophenone propylhydrazone (Precursor)
- Phosphorus Oxychloride ()
- Dimethylformamide (DMF) - Anhydrous
- Dichloromethane (DCM)
- Sodium Acetate (NaOAc)

Step-by-Step Procedure:

- Reagent Preparation: In a flame-dried 3-neck flask under , cool anhydrous DMF (3.0 eq) to 0°C.
- Vilsmeier Complex: Dropwise add (3.0 eq) to the DMF. Maintain temperature < 5°C. Stir for 30 min until the white Vilsmeier salt precipitates.
- Addition: Dissolve the hydrazone precursor (1.0 eq) in minimal DMF and add dropwise to the reaction mixture.

- Cyclization: Warm the mixture to 80°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The hydrazone cyclizes and formylates at the C-4 position.[2]
- Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice buffered with NaOAc (to prevent rapid hydrolysis of the pyrazole ring). Neutralize to pH 7–8 with saturated
.
- Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

Validation Criteria:

- ¹H NMR (): Distinct singlet for aldehyde (-CHO) at 9.8–10.0 ppm. Pyrazole ring protons at 7.8–8.2 ppm. Propyl group signals (triplet, multiplet, triplet) in the aliphatic region.

Protocol B: Synthesis of Pyrazole Oxime Ethers (Insecticide/Acaricide Scaffold)

Application: Mimicking the pharmacophore of Fenpyroximate or Tebufenpyrad analogs.

Mechanism: The oxime ether moiety bridges the lipophilic pyrazole head to a hydrophobic tail, essential for binding to the NADH:ubiquinone oxidoreductase (Complex I).

Step-by-Step Procedure:

- Condensation: Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in Ethanol.
- Reagent Addition: Add Hydroxylamine hydrochloride (1.2 eq) and Pyridine (1.5 eq) or NaOAc.

- Reflux: Reflux for 2 hours. Conversion to the oxime is usually quantitative.
- Alkylation (The "Tail"):
 - Cool the mixture and add Potassium tert-butoxide (, 1.2 eq). Stir for 30 min.
 - Add the hydrophobic benzyl halide (e.g., 4-tert-butylbenzyl bromide) (1.1 eq).
- Completion: Stir at RT for 12 hours.
- Workup: Remove solvent, redissolve in EtOAc, wash with water/brine.
- Result: The resulting O-benzyl oxime ether is a candidate for acaricidal screening.

Part 4: Comparative Data & Structure-Activity Relationship (SAR)

The following table highlights why a researcher would select the propyl substituent over standard methyl groups during the optimization phase.

Substituent (R1)	LogP (Calc.)	Water Sol. (mg/L)	Cuticular Penetration	Metabolic Stability (Half-life)
Methyl (-CH3)	1.8	High	Moderate	Low (Rapid N-demethylation)
Ethyl (-C2H5)	2.3	Moderate	Good	Moderate
n-Propyl (-C3H7)	2.8	Low	High	High
Isopropyl (-iPr)	2.7	Low	High	Very High (Steric Bulk)

Interpretation:

- Fungicides (SDHI): If the lead compound is too systemic (moving to leaf tips too fast), switching Methyl

Propyl increases retention in the treated zone.

- Insecticides (MET I): High lipophilicity is required to penetrate the insect cuticle. Propyl analogs often show lower

values (higher potency) in contact bioassays compared to methyl analogs.

Part 5: Quality Control & Lead Optimization Cycle

To ensure data integrity in drug discovery, the following workflow is recommended for validating the propyl-pyrazole library.

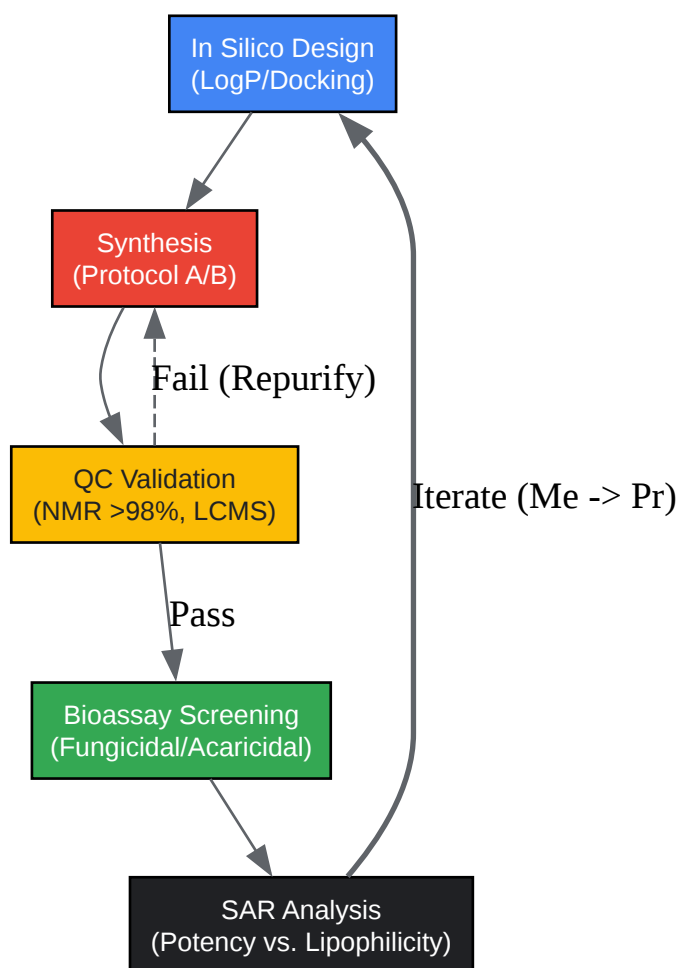


Figure 2: Iterative Lead Optimization Cycle using Propyl-Pyrazoles

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QC Parameters

- Purity: Must exceed 98% by HPLC (254 nm) for accurate biological data.
- Isomer Check: Vilsmeier formylation on asymmetric hydrazones can yield regioisomers (1,3- vs 1,5-substituted).
 - Validation: Use NOESY NMR to confirm the spatial proximity of the Propyl group to the C-5 proton or substituent.

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